molecular formula C6H14MgO2 B107307 Magnesium dipropan-2-olate CAS No. 15571-48-9

Magnesium dipropan-2-olate

Cat. No.: B107307
CAS No.: 15571-48-9
M. Wt: 142.48 g/mol
InChI Key: ORPJQHHQRCLVIC-UHFFFAOYSA-N
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Description

Magnesium dipropan-2-olate, also known as magnesium isopropoxide, is a chemical compound with the formula C6H14MgO2. It is a colorless to light yellow liquid or solid that is soluble in non-polar solvents but insoluble in water. This compound is commonly used as a catalyst in organic synthesis and as a reagent in the preparation of various organic magnesium compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Magnesium dipropan-2-olate is typically synthesized by reacting propanol with magnesium powder in an anhydrous environment. The reaction requires the use of a drying agent or an inert gas, such as nitrogen, to remove moisture from the reaction system .

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with controlled environments to ensure the absence of moisture. The product is then purified and stored under inert conditions to prevent degradation .

Chemical Reactions Analysis

Types of Reactions: Magnesium dipropan-2-olate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Magnesium dipropan-2-olate has a wide range of applications in scientific research:

Mechanism of Action

Magnesium dipropan-2-olate acts primarily as a Lewis acid catalyst in organic reactions. It facilitates the formation of esters and ethers by coordinating with the oxygen atoms of the reactants, thereby stabilizing the transition state and lowering the activation energy of the reaction. This coordination enhances the nucleophilicity of the reactants, promoting the desired chemical transformations .

Comparison with Similar Compounds

Uniqueness: Magnesium dipropan-2-olate is unique due to its balance of reactivity and stability. Its isopropoxide groups provide a moderate steric hindrance, making it an effective catalyst for a wide range of organic reactions without being overly reactive or unstable .

Properties

IUPAC Name

magnesium;propan-2-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C3H7O.Mg/c2*1-3(2)4;/h2*3H,1-2H3;/q2*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPJQHHQRCLVIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[O-].CC(C)[O-].[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14MgO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15571-48-9
Record name Magnesium dipropan-2-olate
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